molecular formula C11H10N2O B8419743 2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one

2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one

Cat. No. B8419743
M. Wt: 186.21 g/mol
InChI Key: GTOMPKJOQGXWFE-UHFFFAOYSA-N
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Patent
US08247429B2

Procedure details

To a suspension of 60% sodium hydride (145 mg, 3.62 mmol) in tetrahydrofuran (10 mL) were added a solution of methyl 5-(3-methoxy-3-oxopropyl)-2-methyl-2H-indazole-4-carboxylate (500 mg, 1.81 mmol) in tetrahydrofuran (10 mL) and methanol (1 drop), and the mixture was heated under reflux for 3 hr. The reaction solution was concentrated to dryness to give yellow-brown crystals. The obtained crystals were gradually added to 12M hydrochloric acid (5 mL) heated to 100° C., and the mixture was stirred for 4 hr. The reaction solution was neutralized with 8M aqueous sodium hydroxide solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (285 mg, yield 85%).
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methyl 5-(3-methoxy-3-oxopropyl)-2-methyl-2H-indazole-4-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[H-].[Na+].COC(=O)[CH2:6][CH2:7][C:8]1[CH:16]=[CH:15][C:14]2[C:10](=[CH:11][N:12]([CH3:17])[N:13]=2)[C:9]=1[C:18]([O:20]C)=O.Cl.[OH-].[Na+]>O1CCCC1.CO>[CH3:17][N:12]1[CH:11]=[C:10]2[C:14]([CH:15]=[CH:16][C:8]3[CH2:7][CH2:6][C:18](=[O:20])[C:9]=32)=[N:13]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
145 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
methyl 5-(3-methoxy-3-oxopropyl)-2-methyl-2H-indazole-4-carboxylate
Quantity
500 mg
Type
reactant
Smiles
COC(CCC1=C(C2=CN(N=C2C=C1)C)C(=O)OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CO
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give yellow-brown crystals
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1N=C2C=CC3=C(C2=C1)C(CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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